molecular formula C12H11ClN2 B177919 N1-(4-Chlorophenyl)benzene-1,4-diamine CAS No. 13065-93-5

N1-(4-Chlorophenyl)benzene-1,4-diamine

Cat. No. B177919
CAS RN: 13065-93-5
M. Wt: 218.68 g/mol
InChI Key: NLGIEISQJFZTIS-UHFFFAOYSA-N
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Description

“N1-(4-Chlorophenyl)benzene-1,4-diamine” is a chemical compound with the molecular formula C12H11ClN2. It has a molecular weight of 218.68 . This compound is used as a reagent in the synthesis of clofazimine analogs as antileishmanials and antiplasmodials .


Synthesis Analysis

The synthesis of “this compound” involves a mixture of ethanol (100 ml) and NH4Cl saturated solution (15 ml), to which N-(4-chlorophenyl)-2-nitrobenzenamine (5.0 g, 20.1 mmol) is added, followed by iron powder (4.0 g). The reaction mixture is heated at 70 °C for 2 hours. The solid is filtered, and the filtrate is extracted by EA (100 mL x 3) and dried over Na2SO4 .


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C12H11ClN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” has a melting point of 117-119 °C and a predicted boiling point of 357.0±27.0 °C. Its predicted density is 1.288±0.06 g/cm3. It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Green Synthesis of N1-(4-Chlorophenyl)benzene-1,2-diamine

A green synthesis method for N1-(4-Chlorophenyl)benzene-1,2-diamine has been established. Using thiourea dioxide and sodium hydroxide, N-substituted-2-nitroanilines are converted into N-substituted-benzene-1,2-diamines, including N1-(4-Chlorophenyl)benzene-1,2-diamine, with a high yield of 94%. This process is environmentally friendly, producing urea as a by-product, easily separable from the main product, enhancing the overall convenience and sustainability of the synthesis process (Zhong et al., 2020).

Optical Applications

The compound has been utilized in the synthesis of dendrimers with triphenylamine (TPA) and benzoxazine (BZ) groups through one-pot Mannich condensations. These dendrimers exhibit unique optical physical properties due to bathochromic shifts in UV-vis and photoluminescence spectra, indicating potential applications in materials science and photonics (Lin, Mohamed, & Kuo, 2017).

Material Science Applications

N1-(4-Chlorophenyl)benzene-1,4-diamine derivatives have been involved in the synthesis and characterization of copper(I) complexes. These complexes exhibit distinct crystal structures and quasireversible redox behavior, highlighting their potential in materials science and coordination chemistry (Dehghanpour, Khalaj, & Mahmoudi, 2009).

Aggregation-Induced Emission Properties

The compound has shown significant aggregation-induced emission enhancement (AIEE) characteristics, making it a candidate for fluorescence sensing applications. Its unique structure, which promotes orderly packing and inhibits intramolecular rotation, enhances radiation transition, making it a potential material for optoelectronic devices (Wu et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

properties

IUPAC Name

4-N-(4-chlorophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGIEISQJFZTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406348
Record name N1-(4-Chlorophenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13065-93-5
Record name N1-(4-Chlorophenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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